molecular formula C13H10N4O2S B3002560 N-(苯并[d]噻唑-2-基)-2-(6-氧代哒嗪-1(6H)-基)乙酰胺 CAS No. 1203079-84-8

N-(苯并[d]噻唑-2-基)-2-(6-氧代哒嗪-1(6H)-基)乙酰胺

货号: B3002560
CAS 编号: 1203079-84-8
分子量: 286.31
InChI 键: YVZNXLCIGDNBMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H10N4O2S and its molecular weight is 286.31. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d]thiazol-2-yl)-2-(6-oxopyridazin-1(6H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌性质

已探索 N-(苯并[d]噻唑-2-基)-2-(6-氧代哒嗪-1(6H)-基)乙酰胺及其衍生物的抗菌性质。例如,Bhoi 等人 (2015) 合成了一系列相关化合物,并针对各种革兰氏阳性菌和革兰氏阴性菌测试了它们的体外抗菌活性,表现出广谱抗菌活性 (Bhoi 等,2015)。同样,Borad 等人 (2015) 使用不同的方法合成了衍生物,并证实了它们的抗菌功效 (Borad 等,2015)

抗癌活性

已经研究了一些 N-(苯并[d]噻唑-2-基)乙酰胺的衍生物的抗癌活性。Nofal 等人 (2014) 合成了苯并咪唑-噻唑衍生物,并评估了它们对不同癌细胞系的细胞毒活性,显示出有希望的结果 (Nofal 等,2014)。Wu 等人 (2017) 设计并合成了新型衍生物,并评估了它们在体外的抗肿瘤活性,发现对某些癌细胞系具有有效的抗增殖活性 (Wu 等,2017)

抗病毒和抗 HIV 特性

已经合成并评估了 N-(苯并[d]噻唑-2-基)乙酰胺的衍生物的抗 HIV 活性。Bhavsar 等人 (2011) 合成了一系列这些衍生物,并证明了对野生型 HIV-1 的中等到强效活性,确定了几种化合物特别有希望 (Bhavsar 等,2011)

在药物化学中的应用

该化合物及其衍生物已广泛用于药物化学中的各种应用。例如,Stec 等人 (2011) 研究了相关化合物作为特定酶的双重抑制剂的构效关系,提供了对它们的代谢稳定性和功效的见解 (Stec 等,2011)

作用机制

Brilaroxazine acts as a potent partial agonist of D2, D3, D4, and 5-HT1A receptors, and as an antagonist of 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors . It exhibits high affinity for D2S, D2L, D3, D4.4, 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT7 receptors .

未来方向

Reviva Pharmaceuticals intends to investigate Brilaroxazine for the treatment of bipolar disorder, major depressive disorder, attention deficit hyperactivity disorder (ADD/ADHD), psychosis/agitation associated with Alzheimer’s disease, Parkinson’s disease psychosis, as well as the inflammatory disorders pulmonary arterial hypertension (PAH), idiopathic pulmonary fibrosis (IPF), and psoriasis (topical gel) . The FDA has granted Brilaroxazine orphan drug designation for the treatment of PAH and IPF .

属性

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c18-11(8-17-12(19)6-3-7-14-17)16-13-15-9-4-1-2-5-10(9)20-13/h1-7H,8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZNXLCIGDNBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。